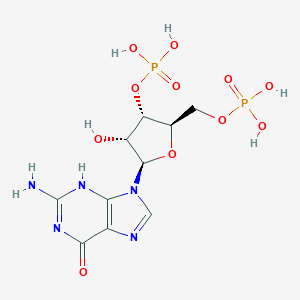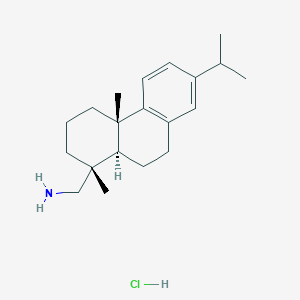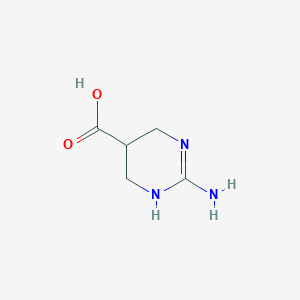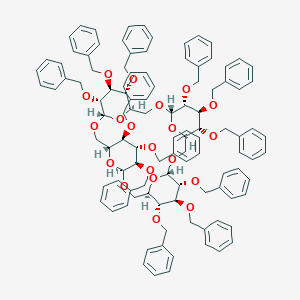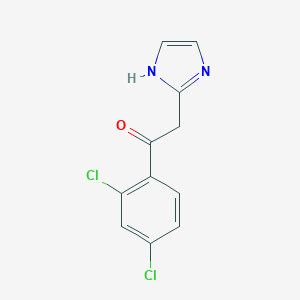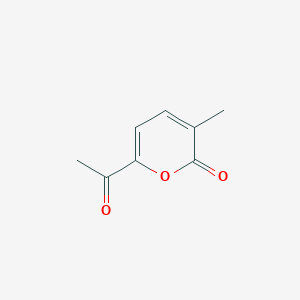
6-Acetyl-3-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-3-methyl-2H-pyran-2-one, also known as APM, is a natural compound that is found in various fruits, such as pineapple, mango, and passion fruit. It has been studied extensively for its potential applications in the food and pharmaceutical industries due to its unique flavor and aroma properties. In
Mécanisme D'action
The mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to have direct antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect against oxidative stress and damage. Additionally, this compound has been shown to have anti-inflammatory effects, which may help to reduce inflammation and related diseases. This compound has also been shown to have antimicrobial effects, which may help to prevent the growth of harmful bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its unique flavor and aroma properties, which can help to enhance the sensory experience of the experiment. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the main limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 6-Acetyl-3-methyl-2H-pyran-2-one. One potential direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound at various concentrations, particularly in humans.
Méthodes De Synthèse
6-Acetyl-3-methyl-2H-pyran-2-one can be synthesized using a variety of methods, including the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of acetylacetone with acetic anhydride in the presence of sulfuric acid. However, the most common method for synthesizing this compound is through the reaction of maltol with acetic anhydride in the presence of sulfuric acid.
Applications De Recherche Scientifique
6-Acetyl-3-methyl-2H-pyran-2-one has been extensively studied for its potential applications in the food and pharmaceutical industries. It is commonly used as a food flavoring agent due to its unique fruity aroma and sweet taste. Additionally, this compound has been shown to have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Propriétés
Numéro CAS |
146446-11-9 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-acetyl-3-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)11-8(5)10/h3-4H,1-2H3 |
Clé InChI |
AVPYWHNVUUFYRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(OC1=O)C(=O)C |
SMILES canonique |
CC1=CC=C(OC1=O)C(=O)C |
Synonymes |
2H-Pyran-2-one, 6-acetyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




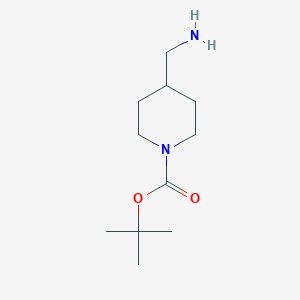


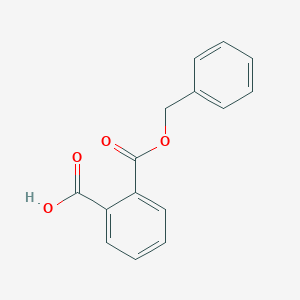
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
